

# Supplier and purchasing information for research-grade GR 55562

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## Compound of Interest

Compound Name: GR 55562 dihydrochloride

Cat. No.: B1672125

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## Research-Grade GR 55562: A Guide for Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive supplier and purchasing information for research-grade GR 55562, alongside detailed application notes and protocols for its use in scientific research. GR 55562 is a potent and selective antagonist of the serotonin 5-HT<sub>1B</sub> and 5-HT<sub>1D</sub> receptors, making it a valuable tool for investigating the physiological and pathological roles of these receptors.

## Supplier and Purchasing Information

Sourcing high-purity GR 55562 is critical for reproducible research. The following table summarizes purchasing information from various suppliers. Please note that catalog numbers, pricing, and availability are subject to change and should be verified on the respective supplier's website.

| Supplier        | Product Name             | Catalog Number | Purity | Available Quantities | CAS Number  | Additional Notes   |
|-----------------|--------------------------|----------------|--------|----------------------|-------------|--|
| Biosynth        | Gr 55562 dihydrochloride | JGA53325       | -      | 50 mg, 100 mg        | 159533-25-2 | Minimum order value of \$250.[1]                         |
| Abcam           | GR 55562 dihydrochloride | ab120513       | >99%   | -                    | 172854-55-6 | Soluble in water to 100 mM.[2]                           |
| MedChem Express | GR 55562 hydrochloride   | HY-10149A      | -      | -                    | 159533-25-2 | -  |
| R&D Systems     | GR 55562 dihydrochloride | 1054           | ≥98%   | -                    | 159533-25-2 | pKB values of 7.3 (human 5-HT1B) and 6.3 (human 5-HT1D). |

Note on CAS Numbers: Researchers should be aware of the different CAS numbers cited by various suppliers for what appears to be the same compound. It is advisable to confirm the chemical structure and specifications with the chosen supplier.

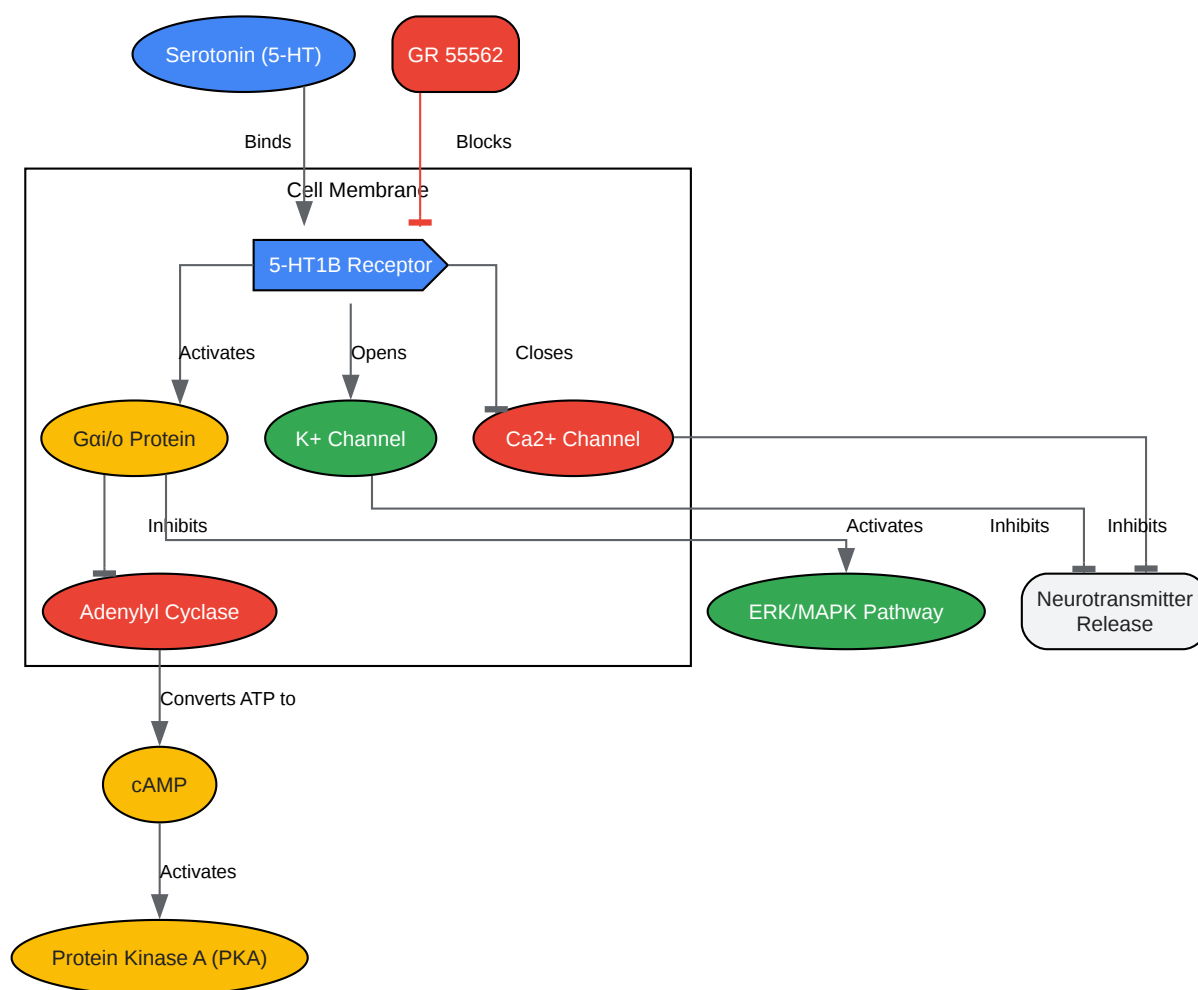
## Application Notes and Protocols

GR 55562 is a versatile research tool employed in a range of in vitro and in vivo experimental paradigms to probe the function of 5-HT1B and 5-HT1D receptors.

### 5-HT1B/1D Receptor Signaling Pathway

GR 55562, as a selective antagonist, blocks the downstream signaling cascades initiated by the activation of 5-HT1B and 5-HT1D receptors. These G-protein coupled receptors (GPCRs) are primarily coupled to the inhibitory G-protein, Gai/o. Upon agonist binding, the activated Gai/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP)

levels. This reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA). Furthermore, activation of these receptors can modulate ion channel activity, typically leading to an increase in K<sup>+</sup> conductance and a decrease in Ca<sup>2+</sup> conductance. The signaling pathway can also involve the activation of the mitogen-activated protein kinase (MAPK/ERK) cascade.



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### 5-HT1B Receptor Signaling Pathway

## Experimental Protocols

The following protocols are examples of how GR 55562 has been used in research. Researchers should adapt these protocols to their specific experimental needs and ensure compliance with all relevant institutional and national guidelines for animal and laboratory research.

## In Vitro Protocol: Isolated Pulmonary Artery Contraction Assay

This protocol is designed to assess the effect of GR 55562 on serotonin-induced vasoconstriction in isolated pulmonary artery rings.

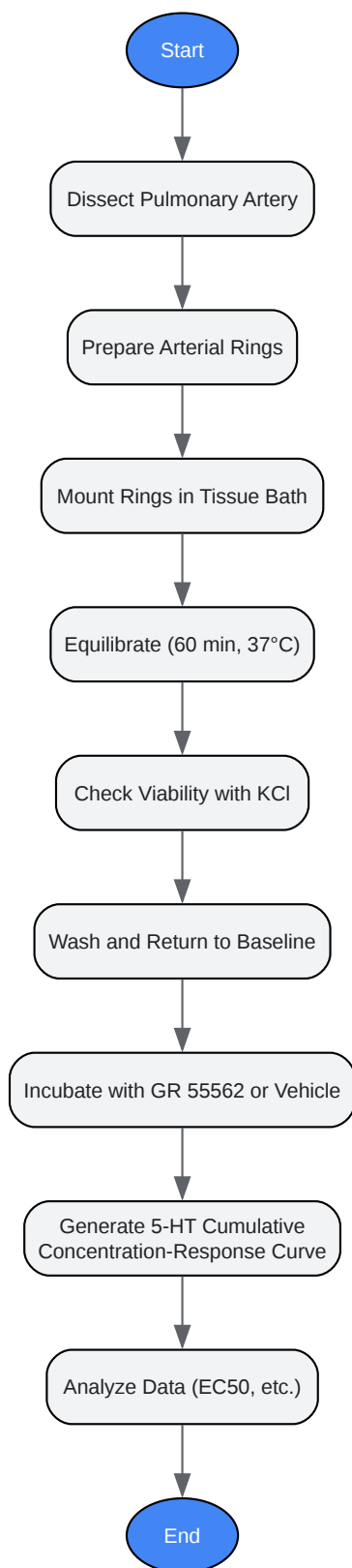
### Materials:

- Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH<sub>2</sub>PO<sub>4</sub>, 1.2 MgSO<sub>4</sub>, 2.5 CaCl<sub>2</sub>, 25 NaHCO<sub>3</sub>, and 11.1 glucose)
- Serotonin (5-HT) stock solution
- GR 55562 stock solution (dissolved in vehicle, e.g., water or DMSO)
- Isolated tissue bath system with force transducers
- Carbogen gas (95% O<sub>2</sub>, 5% CO<sub>2</sub>)
- Animal model (e.g., rat, sheep)

### Procedure:

- **Tissue Preparation:** Euthanize the animal according to an approved protocol. Carefully dissect the pulmonary artery and place it in ice-cold Krebs-Henseleit solution. Clean the artery of adhering connective and adipose tissue and cut it into rings of approximately 2-4 mm in length.
- **Mounting:** Mount the arterial rings in the isolated tissue baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

- **Equilibration:** Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1.5 g (this may need to be optimized for the specific tissue). During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
- **Viability Check:** Contract the tissues with a high-potassium solution (e.g., 80 mM KCl) to ensure viability. Wash the tissues and allow them to return to baseline.
- **Antagonist Incubation:** For the experimental group, incubate the arterial rings with the desired concentration of GR 55562 (e.g., 1  $\mu$ M) for a predetermined period (e.g., 30 minutes) before adding the agonist.<sup>[3]</sup> The control group should be incubated with the vehicle.
- **Cumulative Concentration-Response Curve:** Add increasing concentrations of 5-HT to the tissue baths in a cumulative manner (e.g., from 1 nM to 100  $\mu$ M) and record the contractile response.<sup>[3]</sup>
- **Data Analysis:** Express the contractile responses as a percentage of the maximal contraction induced by KCl. Plot the concentration-response curves and determine the EC50 values for 5-HT in the presence and absence of GR 55562.



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### Isolated Pulmonary Artery Contraction Assay Workflow

## In Vivo Protocol: Rat Locomotor Activity and Cocaine Sensitization

This protocol describes the use of GR 55562 to investigate the role of 5-HT<sub>1B</sub> receptors in the ventral tegmental area (VTA) on cocaine-induced locomotor activity and sensitization in rats.

### Materials:

- Male Wistar rats
- Stereotaxic apparatus
- Guide cannulae for bilateral implantation
- Microinjection pumps and injectors
- Locomotor activity chambers
- Cocaine hydrochloride
- GR 55562 (dissolved in sterile saline)
- Surgical tools and anesthesia

### Procedure:

- **Surgery:** Anesthetize the rats and stereotaxically implant bilateral guide cannulae aimed at the VTA. Allow the animals to recover for at least one week.
- **Habituation:** Habituate the rats to the locomotor activity chambers for a set period (e.g., 30 minutes) for several days before the experiment.
- **Experimental Design (Acute Locomotor Activity):**
  - On the test day, microinject GR 55562 (e.g., 0.3-3  $\mu$ g/side ) or vehicle bilaterally into the VTA.<sup>[1]</sup>

- After a short interval (e.g., 10 minutes), administer a systemic injection of cocaine (e.g., 10 mg/kg, i.p.) or saline.[\[1\]](#)
- Immediately place the rats in the locomotor activity chambers and record their activity for a specified duration (e.g., 60 minutes).
- Experimental Design (Cocaine Sensitization):
  - Induction Phase: For 5 consecutive days, administer a daily microinjection of GR 55562 (e.g., 3  $\mu$ g/site) or vehicle into the VTA, followed by a systemic injection of cocaine (10 mg/kg, i.p.).[\[1\]](#)
  - Withdrawal Phase: House the rats without any treatment for a withdrawal period (e.g., 5 days).[\[1\]](#)
  - Challenge Day: On the challenge day, administer a systemic injection of cocaine (10 mg/kg, i.p.) to all groups and measure locomotor activity.[\[1\]](#)
- Data Analysis: Analyze the locomotor activity data (e.g., total distance traveled, horizontal and vertical beam breaks) using appropriate statistical methods (e.g., ANOVA) to compare the effects of GR 55562 on acute cocaine-induced hyperactivity and the expression of sensitization.

## In Vivo Protocol: Rat Cocaine Discrimination

This protocol outlines the use of GR 55562 to study the role of 5-HT<sub>1B</sub> receptors in the nucleus accumbens in the discriminative stimulus effects of cocaine.

Materials:

- Male Wistar rats
- Operant conditioning chambers equipped with two levers and a water dispenser
- Stereotaxic apparatus and guide cannulae
- Cocaine hydrochloride



- GR 55562 (dissolved in sterile saline)

#### Procedure:

- Training: Train rats to discriminate between an intraperitoneal (i.p.) injection of cocaine (e.g., 10 mg/kg) and saline in a two-lever operant chamber.[4] Responding on one lever is reinforced with water following a cocaine injection, while responding on the other lever is reinforced after a saline injection. Training continues until a stable discrimination is achieved (e.g., >85% correct lever presses).
- Surgery: Once trained, surgically implant bilateral guide cannulae into the desired subregion of the nucleus accumbens (shell or core).[4]
- Testing:
  - Substitution Tests: Microinject different doses of GR 55562 (e.g., 0.1-10  $\mu$ g/side ) into the nucleus accumbens and assess which lever the rats press.[4] This determines if GR 55562 itself has cocaine-like discriminative effects.
  - Antagonism Tests: Pre-treat the rats with a microinjection of GR 55562 (e.g., 0.1-10  $\mu$ g/side ) followed by a systemic injection of the training dose of cocaine (or a lower dose to assess for shifts in the dose-response curve).[4] This determines if GR 55562 can block the discriminative effects of cocaine.
- Data Analysis: The primary dependent measures are the percentage of responses on the cocaine-appropriate lever and the rate of responding. Analyze the data to determine if GR 55562 substitutes for or antagonizes the discriminative stimulus effects of cocaine.

These detailed notes and protocols provide a foundation for researchers to effectively utilize GR 55562 in their studies of the 5-HT1B and 5-HT1D receptor systems. As with any experimental work, careful planning, optimization, and adherence to ethical guidelines are paramount for generating high-quality, reproducible data.

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## References

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